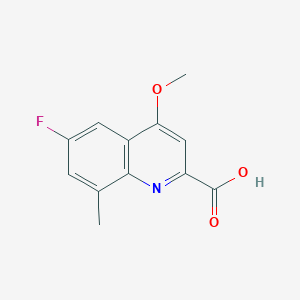

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(17-2)5-9(12(15)16)14-11(6)8/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUWHMLYAJRUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2OC)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors such as enaminones or acrylates. For instance, the cyclization of enaminones in the presence of potassium carbonate or sodium hydride in solvents like dimethylformamide or ethyl acetate can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Substitution: The fluorine, methoxy, and methyl groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the quinoline ring.

Scientific Research Applications

Biological Activities

Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Effects : Studies have shown that 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid can inhibit cancer cell proliferation through multiple mechanisms. It has been tested against different cancer cell lines, demonstrating a dose-dependent reduction in cell viability.

Anti-inflammatory Properties : The compound modulates inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation in cellular models |

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for preparing more complex quinoline derivatives. It undergoes various chemical reactions such as:

- Oxidation : Can be oxidized to form quinoline N-oxide derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution : Electrophilic substitution reactions allow for the introduction of different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, peracids |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Halogens, nitrating agents |

Case Studies

Anticancer Activity Study : A significant study examined the effects of this compound on breast cancer cell lines. Researchers found that it significantly reduced cell viability, indicating its potential as an anticancer therapeutic. The study utilized various concentrations of the compound to establish a dose-response relationship.

Antitubercular Activity : Another study focused on its antitubercular properties, revealing that derivatives of quinoline compounds could effectively inhibit the growth of Mycobacterium tuberculosis. Modifications to the quinoline structure enhanced biological activity against specific pathogens.

Table 2: Research Findings on Antitubercular Activity

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, thereby preventing DNA replication and transcription . In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Table 1: Structural and Functional Comparison

Biological Activity

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

This compound has a complex structure that contributes to its biological activity. The presence of the fluorine atom and methoxy group enhances its lipophilicity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H12FNO3 |

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Cytotoxicity and Apoptosis

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 168.78 | Induces apoptosis and cell cycle arrest |

| T-24 (Bladder) | 257.87 | Inhibits kinase activity |

The compound showed a significant increase in late apoptosis rates compared to controls, indicating its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been performed to assess the binding affinity of this compound to target proteins:

- Aurora A Kinase : The docking results suggest strong binding interactions with key amino acid residues in the active site of Aurora A kinase, which is critical for cell cycle regulation.

- Selectivity Profile : Compared to other quinoline derivatives, this compound exhibits enhanced selectivity towards Aurora A kinase, making it a promising candidate for further development.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In a study involving MCF-7 cells, treatment with this compound resulted in a notable reduction in cell viability and an increase in apoptotic markers.

- Inflammation Models : Preliminary studies suggest that it may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Q & A

Q. Key intermediates :

- 6-Fluoro-4-oxo-quinoline-2-carboxylic acid (pre-alkylation intermediate).

- 8-Bromo-6-fluoro-4-methoxyquinoline-2-carboxylate (for methyl group introduction via cross-coupling).

(Advanced) How can researchers resolve low regioselectivity during fluorination at the 6-position?

Answer:

Low regioselectivity often arises from competing electrophilic aromatic substitution pathways. Methodological adjustments include:

- Directing groups : Temporarily introducing a nitro or amino group at the 6-position to direct fluorination (e.g., using Balz-Schiemann or halogen-exchange reactions), followed by reduction or removal .

- Metal-mediated fluorination : Employing AgF or CuF₂ with directing ligands to enhance selectivity. For example, AgF in DMF at 120°C achieves >80% regioselectivity in analogous quinolines .

- Computational guidance : DFT calculations to predict electrophilic attack sites based on frontier molecular orbital (FMO) analysis, optimizing reaction conditions pre-synthesis .

(Basic) Which spectroscopic techniques confirm the structure, and what diagnostic signals are expected?

Answer:

- ¹H/¹³C NMR :

- HRMS : Molecular ion [M-H]⁻ at m/z 278.07 (calculated for C₁₂H₁₀FNO₃).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹), C-F (~1200 cm⁻¹), and OCH₃ (~2850 cm⁻¹) .

(Advanced) How should contradictory antimicrobial activity data across studies be analyzed?

Answer: Contradictions often stem from:

- Purity variations : Impurities (e.g., residual metal catalysts) can skew bioassays. Validate purity via HPLC (>98%) and elemental analysis .

- Assay conditions : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive), MIC protocols, or solvent effects (DMSO tolerance). Standardize using CLSI guidelines .

- Structural analogs : Compare with 8-methyl vs. 8-ethyl derivatives (e.g., ’s 167888-21-3) to isolate substituent effects on target binding (e.g., DNA gyrase) .

(Advanced) What computational strategies predict binding affinity to bacterial topoisomerase IV?

Answer:

- Molecular docking : Use AutoDock Vina with PDB 3FV5 (topoisomerase IV structure). The carboxylic acid group forms salt bridges with Arg1176, while the 6-fluoro and 8-methyl groups occupy hydrophobic pockets .

- QSAR modeling : Train models on a dataset of fluoroquinolones (e.g., ciprofloxacin analogs) to correlate substituent electronegativity (Hammett σ) with inhibition constants (Ki) .

- MD simulations : Assess stability of the enzyme-ligand complex over 100 ns trajectories; RMSD <2 Å indicates stable binding .

(Basic) What are the known stability issues during storage, and how are they mitigated?

Answer:

- Degradation pathways : Hydrolysis of the ester/carboxylic acid group under humidity or photooxidation of the quinoline ring.

- Stabilization methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.